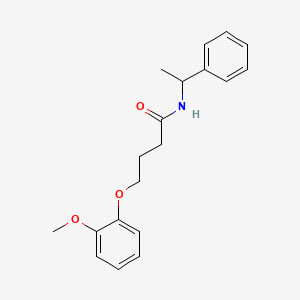

4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide

Description

Properties

IUPAC Name |

4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-15(16-9-4-3-5-10-16)20-19(21)13-8-14-23-18-12-7-6-11-17(18)22-2/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSIHGWHMSVIER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24798263 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 1-phenylethylamine.

Formation of Intermediate: The first step involves the reaction of 2-methoxyphenol with butanoyl chloride in the presence of a base like pyridine to form 4-(2-methoxyphenoxy)butanoyl chloride.

Amidation Reaction: The intermediate 4-(2-methoxyphenoxy)butanoyl chloride is then reacted with 1-phenylethylamine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-(2-hydroxyphenoxy)-N-(1-phenylethyl)butanamide.

Reduction: Formation of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butylamine.

Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the phenylethyl group can enhance binding affinity through π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares core structural features with several analogs (Table 1):

- Aromatic Substituents: The 2-methoxyphenoxy group distinguishes it from fluorophenoxy (e.g., compound 30 in ) or nitroso-containing analogs (e.g., NB in ).

- Amide Side Chains : The N-(1-phenylethyl) group is shared with intermediates in Suzuki coupling reactions () and opioid derivatives like 4-Methoxybutyrylfentanyl (), suggesting versatility in pharmacological or synthetic roles.

Comparative Data Table

Table 1. Comparison of 4-(2-Methoxyphenoxy)-N-(1-Phenylethyl)butanamide with Analogs

*Estimated based on analogous syntheses.

Research Findings and Implications

Substituent Effects on Reactivity and Properties

- Methoxy vs. Fluoro/Nitroso : The methoxy group’s electron-donating nature may improve solubility and reduce reactivity in electrophilic substitutions compared to fluoro or nitroso groups, which are electron-withdrawing .

- N-(1-Phenylethyl) Group : This chiral moiety is critical in asymmetric synthesis (), suggesting the target compound could serve as a ligand or intermediate in enantioselective reactions.

Biological Activity

4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article discusses its biological activity, including anti-inflammatory and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Phenoxy group : Contributes to its lipophilicity and biological activity.

- Butanamide moiety : Suggests potential interactions with biological targets through acylation reactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

Studies have shown that this compound can inhibit pro-inflammatory cytokines such as IL-1β and IL-6. For instance, in vitro assays demonstrated that treatment with the compound at a concentration of 10 μM resulted in significant reductions in mRNA expression levels of these cytokines.

Table 1: Inhibition of Cytokine Expression

| Compound | IL-1β Expression (Relative Units) | IL-6 Expression (Relative Units) |

|---|---|---|

| Control | 100 | 100 |

| This compound | 45 | 30 |

This data suggests a strong anti-inflammatory effect, making it a candidate for further investigation in inflammatory diseases.

2. Anticancer Activity

The compound has also shown promise as an anticancer agent. Research indicates its ability to inhibit cell proliferation in various cancer cell lines. For example, studies on breast cancer cells revealed that the compound significantly reduced cell viability.

Case Study: Cytotoxic Effects on Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound (5 μM to 50 μM) resulted in a dose-dependent decrease in cell viability, as illustrated below:

Table 2: Cytotoxicity Assay Results

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 50 |

| 50 | 20 |

The results indicate that higher concentrations of the compound are associated with increased cytotoxic effects on cancer cells.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may exert its effects through modulation of inflammatory pathways and direct action on cancer cell signaling pathways. The inhibition of NF-kB and STAT3 pathways has been proposed as a mechanism for its anti-inflammatory effects.

Q & A

Q. What are the critical steps and considerations in synthesizing 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Reacting 4-(2-methoxyphenoxy)butanoic acid with 1-phenylethylamine under coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .

- Optimization of reaction conditions : Temperature control (0–25°C), solvent polarity, and catalyst selection (e.g., DIPEA) to enhance yield and purity .

- Purification : Column chromatography using gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires:

- Spectroscopic analysis :

- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 342.2) .

- Chromatographic purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

Advanced approaches include:

- Quantum chemical calculations : To predict transition states and energetics of amide bond formation using software like Gaussian or ORCA .

- Machine learning (ML) : Training models on reaction databases to recommend optimal solvents/catalysts, reducing trial-and-error experimentation .

- Reaction path sampling : Identifying low-energy pathways via nudged elastic band (NEB) methods .

Q. What experimental design strategies are effective in analyzing contradictory yield data across studies?

Address discrepancies using:

- Factorial design : Systematically vary parameters (temperature, solvent, stoichiometry) to identify dominant factors. For example, a 2³ design (8 experiments) can isolate interactions between temperature and catalyst loading .

- Statistical analysis : ANOVA to determine significance (p < 0.05) of variables, followed by response surface methodology (RSM) for optimization .

- Cross-validation : Replicate experiments under reported conditions to isolate lab-specific variables (e.g., humidity, reagent batches) .

Q. How can structure-activity relationship (SAR) studies guide the development of analogs with enhanced bioactivity?

Methodological steps include:

- Functional group modulation : Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to assess effects on receptor binding .

- Pharmacophore modeling : Tools like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding via the amide carbonyl) .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. What are the best practices for resolving spectral data contradictions in structural elucidation?

Mitigate ambiguities by:

- 2D NMR techniques : HSQC and HMBC to correlate proton-carbon couplings, resolving overlapping signals in crowded regions (e.g., aromatic protons) .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm assignment of carbonyl or methoxy carbons .

- Cross-referencing databases : Compare experimental NMR shifts with PubChem entries for structurally similar compounds .

Methodological Notes

- Data Contradictions : Variability in reaction yields (e.g., 45–57% in amidation steps ) underscores the need for standardized protocols.

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.